
N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an oxadiazole ring, a phenyl ring, and a tetrahydropyran ring. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the oxadiazole ring, followed by the introduction of the phenyl and tetrahydropyran rings. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole, phenyl, and tetrahydropyran rings would contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the oxadiazole ring might participate in nucleophilic substitution reactions, while the phenyl ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of the oxadiazole ring might increase its stability, while the phenyl ring might enhance its lipophilicity .Scientific Research Applications
Agricultural Applications
Nematocidal Activity: 1,2,4-Oxadiazole derivatives have been investigated for their nematocidal activity. In particular, this compound shows moderate nematocidal effects against Meloidogyne incognita, a plant-parasitic nematode. These findings suggest its potential as an alternative chemical pesticide for managing nematode-related crop damage .
Anti-Fungal Activity: Additionally, the compound exhibits anti-fungal properties against Rhizoctonia solani, a pathogenic fungus. This feature could contribute to protecting crops from fungal diseases and enhancing food security .
Antibacterial Effects: Several derivatives of this compound demonstrate strong antibacterial effects against Xanthomonas oryzae pv. oryzae (Xoo), a bacterium responsible for rice bacterial leaf blight. Notably, compounds 5m, 5r, 5u, 5v, 5x, and 5y exhibit superior antibacterial activity compared to existing pesticides. Compound 5v also exerts moderate antibacterial effects on rice bacterial leaf blight, further highlighting its potential in agriculture .
Medicinal and Drug Discovery Applications
Sigma Receptor Binding Affinity: In drug discovery, 1,2,4-oxadiazole derivatives have been explored for their pharmacological properties. Specifically, compound 37, a derivative of this compound, shows high affinity and selectivity for the σ1 receptor. This receptor is implicated in various physiological processes, making it a promising target for drug development .
In Vivo Toxicity: In toxicity studies, this compound has been found to be non-toxic to mice at a concentration of 100 mg/kg, suggesting its safety profile .
Miscellaneous Applications
Anti-HIV-1 Potential: While not directly related to the compound, indole derivatives (which share some structural similarities) have been investigated for their anti-HIV-1 activity. This highlights the broader potential of structurally related compounds in diverse research areas .
Mechanism of Action
Target of Action
It’s known that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have shown to exhibit a broad spectrum of agricultural biological activities .
Biochemical Pathways
It’s known that 1,2,4-oxadiazole derivatives have shown to have effects against various pathogens, impacting their growth and survival .
Pharmacokinetics
The synthesis of nitrogen- and oxygen-containing scaffolds, which this compound is a part of, has gained momentum due to their versatility in the arsenal of drug discovery .
Result of Action
oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) .
Action Environment
It’s known that the effectiveness of anti-infective therapeutics can be influenced by the complex genomic structure of microorganisms, leading to resistance among them .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-16-23-20(28-25-16)15-17-7-5-6-10-19(17)24-21(26)22(11-13-27-14-12-22)18-8-3-2-4-9-18/h2-10H,11-15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKUIDCWJOMTHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Fluorosulfonyloxyphenyl)methylcarbamoyl]pyridine](/img/structure/B2758050.png)
![3-[[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonylamino]benzoic acid](/img/structure/B2758051.png)
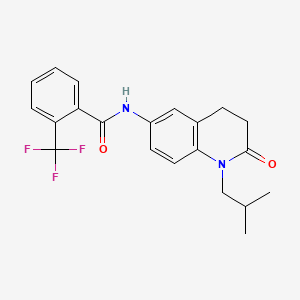

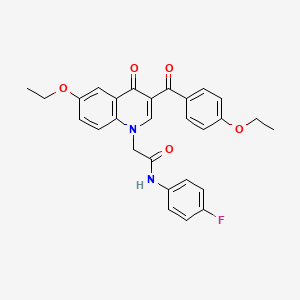
![5-amino-1-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)triazole-4-carboxamide](/img/structure/B2758059.png)
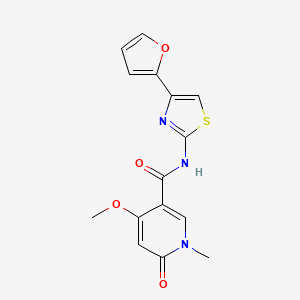
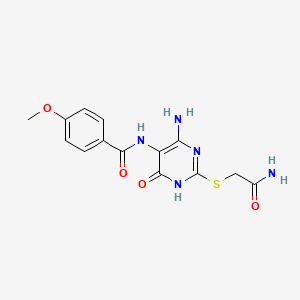
![Ethyl 5-[(4-fluorophenyl)sulfonylamino]-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B2758063.png)

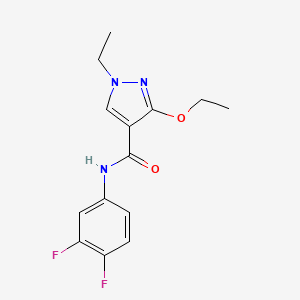
![N-[2-(2,2-Dimethyl-3H-1,4-benzoxazin-4-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2758069.png)
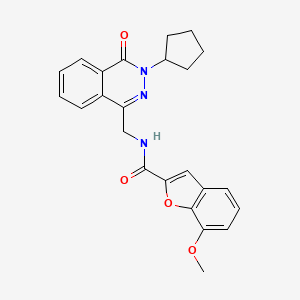
![3-((4-bromophenyl)sulfonyl)-N-phenethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2758071.png)